N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxolo group: This step often involves the use of protecting groups and subsequent deprotection.
Attachment of the phenylethyl and butanamide groups: These steps may involve amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: This can involve the replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially modulating signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and may have similar biological activities.
Phenylethylamines: These compounds share the phenylethyl group and may have similar pharmacological properties.
Dioxolo compounds: These compounds share the dioxolo group and may have similar chemical reactivity.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is unique due to its combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O7S/c1-41-26-11-10-23(17-27(26)42-2)13-15-34-30(38)9-6-16-37-32(40)24-18-28-29(44-21-43-28)19-25(24)36-33(37)45-20-31(39)35-14-12-22-7-4-3-5-8-22/h3-5,7-8,10-11,17-19H,6,9,12-16,20-21H2,1-2H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKUWXOQYKLLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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